molecular formula C27H30N2OS B226575 4-[hydroxy(diphenyl)methyl]-N-(2-phenylethyl)-1-piperidinecarbothioamide

4-[hydroxy(diphenyl)methyl]-N-(2-phenylethyl)-1-piperidinecarbothioamide

Cat. No. B226575
M. Wt: 430.6 g/mol
InChI Key: BSFRKOHOTRBBTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Hydroxy(diphenyl)methyl]-N-(2-phenylethyl)-1-piperidinecarbothioamide, also known as DPH, is a chemical compound that has been widely studied for its potential therapeutic applications. DPH belongs to the class of piperidinecarbothioamide compounds, which have been found to possess a variety of pharmacological properties.

Scientific Research Applications

Research Applications

  • Neuropeptide Y Y2 Receptor Antagonism :

    • Highly potent and selective small molecule neuropeptide Y Y2 receptor antagonists, including the specific molecule mentioned, have been reported in research. The systemic SAR exploration of a hit molecule identified from high throughput screening led to the discovery of highly potent NPY Y2 antagonists (Mittapalli et al., 2012).
  • Synthesis and Characterization for Drug Discovery :

    • The diverse nature of the 1,2-diphenylethylamine template, from which this molecule derives, enables access to a range of substances for drug discovery. Some of these substances have been associated with N-methyl-D-aspartate (NMDA) receptor antagonist activity, which is crucial in neuroscience research (McLaughlin et al., 2016).
  • Study of Muscarinic Receptors :

    • Research has explored the affinity of certain acetylenic analogues for muscarinic receptors, aiding in the understanding of receptor interactions and potential therapeutic applications (Barlow et al., 1988).
  • Exploration of Anti-inflammatory Agents :

    • Compounds related to 4-hydroxy-piperidine have been synthesized and tested as anti-inflammatory agents, indicating a potential therapeutic application in the treatment of inflammation-related conditions (Geronikaki et al., 2003).
  • Pharmacological Studies of Piperidine Derivatives :

    • Pharmacological studies involving piperidine derivatives, which include molecules similar to the compound , have contributed to understanding the metabolic pathways and potential therapeutic uses of these compounds (Marunaka et al., 1987).

properties

Molecular Formula

C27H30N2OS

Molecular Weight

430.6 g/mol

IUPAC Name

4-[hydroxy(diphenyl)methyl]-N-(2-phenylethyl)piperidine-1-carbothioamide

InChI

InChI=1S/C27H30N2OS/c30-27(23-12-6-2-7-13-23,24-14-8-3-9-15-24)25-17-20-29(21-18-25)26(31)28-19-16-22-10-4-1-5-11-22/h1-15,25,30H,16-21H2,(H,28,31)

InChI Key

BSFRKOHOTRBBTD-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=S)NCCC4=CC=CC=C4

Canonical SMILES

C1CN(CCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O)C(=S)NCCC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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